2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is an organic compound with the molecular formula C16H16N2O4 This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and phenylacetic acid.
Formation of Intermediate: The 4-nitrobenzyl chloride is reacted with phenylacetic acid in the presence of a base to form an intermediate compound.
Hydroxylation: The intermediate compound is then hydroxylated using a suitable hydroxylating agent to introduce the hydroxyl group.
Amidation: Finally, the hydroxylated intermediate is subjected to amidation with an amine to form the desired product.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-[2-(4-aminophenyl)ethyl]-2-phenylacetamide: Similar structure but with an amino group instead of a nitro group[][5].
2-Hydroxy-N-[2-(4-methylphenyl)ethyl]-2-phenylacetamide: Similar structure but with a methyl group instead of a nitro group[][5].
Uniqueness
2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs[5][5].
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20) |
InChI Key |
YWGDTDSOHPHFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.